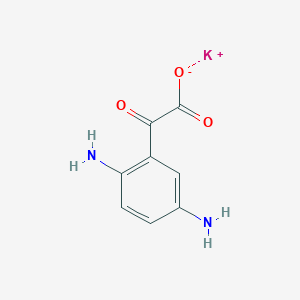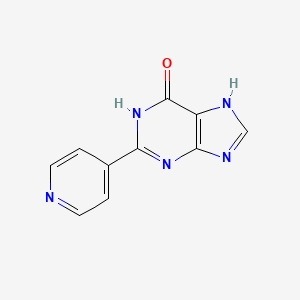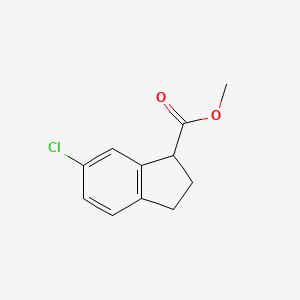![molecular formula C9H11N3OS B11890359 (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol](/img/structure/B11890359.png)
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, particularly in inhibiting hypoxia-inducible factor prolyl hydroxylase.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or photonic properties.
Biological Research: Its interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, its anticancer activity is linked to the inhibition of hypoxia-inducible factor prolyl hydroxylase, which plays a role in cellular responses to low oxygen levels . This inhibition can disrupt cancer cell metabolism and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
(2-Cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.
Eigenschaften
Molekularformel |
C9H11N3OS |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
(2-cyclopropyl-6-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-13)12-9(10-5)14-8(11-12)6-2-3-6/h6,13H,2-4H2,1H3 |
InChI-Schlüssel |
DKAYMNUVDZYNSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=N1)SC(=N2)C3CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)






![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)



